Welcome to the BenchChem Online Store!
molecular formula C7H7NO3 B157950 Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 10128-91-3

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No. B157950
M. Wt: 153.14 g/mol
InChI Key: SILBTMNCGYLTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04818819

Procedure details

A solution containing 19.48 g of methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate and 36.15 g of N-iodosuccinimide in 500 ml of anhydrous methylene chloride is heated at reflux under a nitrogen atomosphere in the dark for 48 hours. The reaction mixture is concentrated to 150 ml under reduced pressure and the solid which forms is collected by filtration and washed with small portions of cold methylene chloride and benzene to give 16.59 g (47%) of methyl 5-iodo-2-oxo-1,2-dihydro-3-pyridinecarboxylate as a pale yellowish solid. This material is sufficiently pure for the next reaction; its properties upon recrystallization from ethyl acetate are as follows: m.p. 190°-192° C.; NMR (DMSO-d6, 300 MHz) delta 3.71 (s, 3H), 7.93 (d, 1H, J=2.26 Hz), 8.10 (d, 1H, J=2.26 Hz), IR (KBr) 2500-3050 (broad), 1725, 1630, 1585, 1475, 1425, 1320, 1260, 1235, 1180, 1150, 1105, 1065, 965, 875 and 800 cm-1M/S (279, M+), 247, 127 and 93.
Quantity
19.48 g
Type
reactant
Reaction Step One
Quantity
36.15 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[CH:6][CH:5]=[CH:4][NH:3]1.[I:12]N1C(=O)CCC1=O>C(Cl)Cl>[I:12][C:5]1[CH:6]=[C:7]([C:8]([O:10][CH3:11])=[O:9])[C:2](=[O:1])[NH:3][CH:4]=1

Inputs

Step One
Name
Quantity
19.48 g
Type
reactant
Smiles
O=C1NC=CC=C1C(=O)OC
Name
Quantity
36.15 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a nitrogen atomosphere in the dark for 48 hours
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated to 150 ml under reduced pressure
FILTRATION
Type
FILTRATION
Details
the solid which forms is collected by filtration
WASH
Type
WASH
Details
washed with small portions of cold methylene chloride and benzene

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C(NC1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.59 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.